2,3-Difluorobenzonitrile

Catalog No.
S594262
CAS No.
21524-39-0
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorobenzonitrile

CAS Number

21524-39-0

Product Name

2,3-Difluorobenzonitrile

IUPAC Name

2,3-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H

InChI Key

GKPHNZYMLJPYJJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)C#N

Synonyms

2,3-difluorobenzonitrile

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C#N

Synthesis of other molecules

One of the main applications of 2,3-DFB in scientific research is as a precursor to other molecules. For example, it can be used to synthesize:

  • Difluorophenyl-1,2,3,5-dithiadiazolyl derivatives: These compounds are of interest for their potential applications in organic electronics and solar cells [].
  • Cyanophenoxazines: These compounds are being investigated for their potential use as antitumor agents [].

2,3-Difluorobenzonitrile is a colorless liquid at room temperature []. It is a derivative of benzonitrile, a molecule with a benzene ring (six-membered carbon ring) attached to a cyano group (C≡N) []. In 2,3-difluorobenzonitrile, two fluorine atoms are attached to the benzene ring at the 2 and 3 positions [].


Molecular Structure Analysis

2,3-Difluorobenzonitrile has a planar structure due to the sp2 hybridization of the carbon atoms in the benzene ring and the cyano group []. The presence of fluorine atoms disrupts the electron distribution in the ring, making the molecule slightly polar [].


Chemical Reactions Analysis

Aromatic nitriles like 2,3-difluorobenzonitrile can undergo substitution reactions where a halogen atom (X) replaces the cyano group (C≡N) to form a haloaromatic compound. This reaction is often catalyzed by Lewis acids (electron pair acceptors).

C7H3F2N (2,3-Difluorobenzonitrile) + X2 -> C7H3F2X (2,3-Difloro substituted benzene) + HX

(X can be Cl, Br, I)

Additionally, aromatic nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

C7H3F2N (2,3-Difluorobenzonitrile) + 4 LiAlH4 -> C7H5F2NH2 (2,3-Difluoroaniline) + 4 LiAlO2


Physical And Chemical Properties Analysis

  • Melting point: 11.5 °C []
  • Boiling point: 205-207 °C []
  • Density: 1.13 g/cm³ [estimated]
  • Solubility: Soluble in organic solvents like dichloromethane, acetone, and acetonitrile []
  • Stability: Stable under normal storage conditions []

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (23.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (22.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.39%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (21.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21524-39-0

Wikipedia

2,3-Difluorobenzonitrile

Dates

Modify: 2023-08-15

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